(R)-1-Benzyl-3-iodo-pyrrolidine
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Overview
Description
®-1-Benzyl-3-iodo-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an iodine atom attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-iodo-pyrrolidine typically involves the iodination of ®-1-Benzyl-pyrrolidine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for ®-1-Benzyl-3-iodo-pyrrolidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: ®-1-Benzyl-3-iodo-pyrrolidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ®-1-Benzyl-pyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrrolidines depending on the nucleophile used.
- Oxidized derivatives such as N-oxides or hydroxylated products.
- Reduced products like ®-1-Benzyl-pyrrolidine.
Scientific Research Applications
®-1-Benzyl-3-iodo-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-iodo-pyrrolidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- ®-1-Benzyl-pyrrolidine
- ®-1-Benzyl-3-chloro-pyrrolidine
- ®-1-Benzyl-3-bromo-pyrrolidine
Comparison: ®-1-Benzyl-3-iodo-pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro and bromo analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
This detailed overview provides a comprehensive understanding of ®-1-Benzyl-3-iodo-pyrrolidine, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-1-benzyl-3-iodopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLLPYOPPIZGB-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1I)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1I)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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